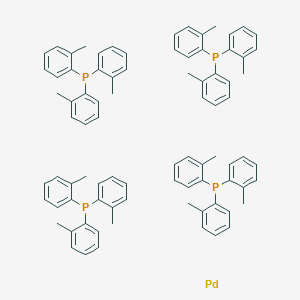

Tetrakis(tri-o-tolylphosphine)palladium(0)

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C84H84P4Pd |

|---|---|

Molecular Weight |

1323.9 g/mol |

IUPAC Name |

palladium;tris(2-methylphenyl)phosphane |

InChI |

InChI=1S/4C21H21P.Pd/c4*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h4*4-15H,1-3H3; |

InChI Key |

ZVMUKASMEVIQJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Pd] |

Origin of Product |

United States |

Synthesis and In Situ Generation of Tetrakis Tri O Tolylphosphine Palladium 0 and Its Derivatives

Established Synthetic Pathways for the Isolation of Tetrakis(tri-o-tolylphosphine)palladium(0)

While Tetrakis(tri-o-tolylphosphine)palladium(0) is less commonly isolated than its triphenylphosphine (B44618) counterpart, its synthesis follows a well-established methodology for preparing four-coordinate phosphine-palladium(0) complexes. The most common route involves the reduction of a palladium(II) salt in the presence of a stoichiometric excess of the tri-o-tolylphosphine (B155546) ligand.

A typical two-step, one-pot synthesis starts with a palladium(II) precursor, most frequently palladium(II) chloride (PdCl₂). wikipedia.orgresearchgate.netyoutube.com In the first step, the PdCl₂ is treated with two equivalents of tri-o-tolylphosphine in an aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to form the intermediate dichlorobis(tri-o-tolylphosphine)palladium(II) complex, PdCl₂(P(o-tolyl)₃)₂. wikipedia.orgyoutube.com

Step 1: PdCl₂ + 2 P(o-tolyl)₃ → PdCl₂(P(o-tolyl)₃)₂ Step 2: PdCl₂(P(o-tolyl)₃)₂ + 2 P(o-tolyl)₃ + 2.5 N₂H₄ → Pd(P(o-tolyl)₃)₄ + 0.5 N₂ + 2 N₂H₅Cl wikipedia.org

The product, a crystalline solid, precipitates from the reaction mixture upon cooling and can be isolated by filtration. researchgate.netyoutube.com It is then typically washed with solvents like methanol (B129727) or isopropanol, followed by a hydrocarbon solvent such as hexane (B92381) or heptane, to remove impurities before being dried under vacuum. researchgate.netgoogle.com Due to its sensitivity to atmospheric oxygen, the complex must be handled and stored under an inert atmosphere (e.g., argon or nitrogen). wikipedia.org

| Property | Value | Reference |

| Chemical Formula | C₈₄H₈₄P₄Pd | chemscene.com |

| Molecular Weight | 1323.88 g/mol | chemscene.com |

| CAS Number | 175164-86-0 | chemscene.com |

| Appearance | Yellow crystalline solid | wikipedia.org |

| Storage | Store under inert atmosphere, typically at reduced temperatures (2-8°C) | wikipedia.orgmerckmillipore.com |

Mechanisms of In-Situ Formation of Active Palladium(0) Species from Precursors in the Presence of Tri-o-tolylphosphine

In many catalytic applications, the active palladium(0) species is not used as a pre-synthesized complex but is generated in-situ from more stable and less expensive palladium(II) precursors. This approach avoids the handling of air-sensitive Pd(0) compounds.

Reductive Activation of Palladium(II) Salts (e.g., Pd(OAc)₂, PdCl₂)

Palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are the most common precursors for the in-situ generation of palladium(0) catalysts. The reduction of the Pd(II) center to Pd(0) can be achieved by various reagents, and in some cases, the phosphine (B1218219) ligand itself can act as the reductant.

When triphenylphosphine (PPh₃) is used, it is known to reduce Pd(OAc)₂ to palladium(0), generating phosphine oxide in the process. uwindsor.ca However, tri-o-tolylphosphine is more resistant to oxidation. nih.gov Studies have shown that no spontaneous formation of palladium(0) occurs from Pd(OAc)₂ and tri-o-tolylphosphine alone under conditions where PPh₃ would be effective. uwindsor.ca

The in-situ reduction from Pd(II) often involves other components of the reaction mixture, such as amines, water, or other additives that can facilitate the reduction. The reaction of Pd(OAc)₂ with P(o-tolyl)₃ is particularly significant as it leads to the formation of palladacycle precatalysts, which serve as a stable source of the active catalyst. nih.govacs.org

Role of P,C-Palladacycles as Reservoirs for Active Palladium(0) Species (Herrmann-Beller Type Catalysts)

A key feature of the tri-o-tolylphosphine ligand is its propensity to undergo cyclometalation, or palladation, at one of its ortho-methyl groups when reacted with Pd(OAc)₂. This reaction readily forms the highly stable and efficient precatalyst known as the Herrmann-Beller catalyst. nih.govnih.gov This palladacycle is a dimeric structure where two cyclopalladated P(o-tolyl)₃ units are bridged by acetate ligands. nih.gov

Formation of Herrmann-Beller Catalyst: 2 Pd(OAc)₂ + 2 P(o-tolyl)₃ → [Pd(C^P)(μ₂-OAc)]₂ + 2 HOAc (where C^P represents the cyclometalated tri-o-tolylphosphine ligand) nih.gov

This air-stable, yellow solid is not the active catalyst itself but serves as a robust reservoir for catalytically active palladium(0) species. nih.govacs.org Under catalytic conditions, particularly in the presence of a base and water, the acetate-bridged dimer can convert to a more activated hydroxide-bridged dimer, [Pd(C^P)(μ₂-OH)]₂. nih.gov This species is a key intermediate that facilitates the generation of the active Pd(0) catalyst. nih.gov The palladacycle structure imparts significant stability, and recent research has shown that these precatalysts can also serve as a gateway to the formation of higher-order palladium clusters (e.g., Pd₄) which are themselves catalytically competent. nih.gov

| Catalyst Precursor | Structure | Role | Reference |

| Herrmann-Beller Catalyst | [Pd(C^P)(μ₂-OAc)]₂ | Stable Pd(II) precatalyst, reservoir for active Pd(0) | nih.govacs.org |

| Activated Form | [Pd(C^P)(μ₂-OH)]₂ | Activated precatalyst formed in the presence of base | nih.gov |

Dynamic Equilibria and Speciation Studies of Palladium(0) Tri-o-tolylphosphine Complexes in Solution

Once generated, palladium(0) phosphine complexes exist in a complex series of dynamic equilibria in solution. The speciation is highly dependent on ligand concentration, solvent, temperature, and the presence of other reagents.

Similar to the well-studied Tetrakis(triphenylphosphine)palladium(0), the tetrakis(tri-o-tolylphosphine)palladium(0) complex is believed to undergo reversible ligand dissociation in solution. wikipedia.org The four-coordinate, 18-electron complex is often not the catalytically active species. Instead, it serves as a source for coordinatively unsaturated, more reactive 14-electron or 12-electron species like Pd(P(o-tolyl)₃)₃ and Pd(P(o-tolyl)₃)₂.

Pd(P(o-tolyl)₃)₄ ⇌ Pd(P(o-tolyl)₃)₃ + P(o-tolyl)₃ ⇌ Pd(P(o-tolyl)₃)₂ + 2 P(o-tolyl)₃

The dissociation of the bulky tri-o-tolylphosphine ligands is crucial for creating a vacant coordination site on the palladium center, which is necessary for the initial step of most catalytic cycles, the oxidative addition.

Furthermore, studies involving the Herrmann-Beller catalyst reveal an even more complex speciation landscape. Under catalytic conditions, these palladacycles can lead to a "cocktail" of active species. nih.gov Research has demonstrated that these Pd(II) precatalysts can lead to the formation of higher-order palladium clusters (e.g., Pd₄, Pd₆, and Pd₈) that are stabilized by the phosphine ligand and its fragments. nih.gov These clusters can be catalytically active and may also serve as reservoirs that slowly release mononuclear Pd(0) species. In some cases, these clusters can further aggregate to form palladium nanoparticles (PdNPs), which can also participate in the catalytic cycle, with the P(o-tolyl)₃ ligand playing a role in stabilizing the nanoparticles or leaching active palladium atoms from their surface. nih.govacs.org This complex interplay between mononuclear species, clusters, and nanoparticles highlights the dynamic nature of these catalytic systems.

Influence of the Tri O Tolylphosphine Ligand on Palladium Catalysis

Steric Parameters and their Impact on Coordination Environment and Reactivity

The steric properties of phosphine (B1218219) ligands are a crucial factor in controlling the reactivity of organometallic compounds. youtube.com One of the most important parameters used to quantify the steric bulk of a phosphine ligand is the Tolman cone angle (θ). wikipedia.org This angle provides a measure of the physical space occupied by the ligand around the metal center. wikipedia.org The tri-o-tolylphosphine (B155546) ligand is recognized as a sterically demanding ligand, a feature primarily due to the methyl groups positioned on the ortho carbons of the three phenyl rings.

The significant steric bulk of the tri-o-tolylphosphine ligand, as indicated by its large cone angle, has a direct impact on the coordination environment of the palladium(0) center. In solution, complexes like Tetrakis(tri-o-tolylphosphine)palladium(0) undergo reversible dissociation of one or more phosphine ligands to generate coordinatively unsaturated, highly reactive species such as Pd(P(o-tol)₃)₃ or Pd(P(o-tol)₃)₂. wikipedia.org This dissociation is driven by the steric repulsion between the bulky ligands, which cannot all comfortably occupy the coordination sphere of the palladium atom simultaneously.

The formation of these less-coordinated palladium species is fundamental to the catalytic cycle of many cross-coupling reactions. vu.nl For a catalytic reaction to proceed, the substrate (e.g., an aryl halide) must be able to approach the palladium center and undergo oxidative addition. psu.edu The steric bulk of the tri-o-tolylphosphine ligand facilitates this key step by promoting the dissociation of a ligand, thereby creating a vacant coordination site for the substrate to bind. tcichemicals.com Furthermore, the steric hindrance also promotes the final reductive elimination step of the catalytic cycle, where the newly formed carbon-carbon bond is expelled from the palladium complex, regenerating the active Pd(0) catalyst. tcichemicals.com Bulky phosphine ligands are known to accelerate the rate of reductive elimination. nih.gov

| Ligand | Tolman Cone Angle (θ) | Tolman Electronic Parameter (ν(CO) in cm⁻¹) |

|---|---|---|

| Tris(o-tolyl)phosphine (P(o-tol)₃) | 194° wikipedia.org | Data not commonly cited, but expected to be similar to PPh₃ |

| Triphenylphosphine (B44618) (PPh₃) | 145° vu.nl | 2068.9 wikipedia.org |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 182° vu.nl | 2056.1 wikipedia.org |

| Tricyclohexylphosphine (PCy₃) | 170° vu.nl | 2064.1 youtube.com |

Electronic Properties and their Modulatory Effects on the Palladium Center

Alongside steric effects, the electronic properties of the phosphine ligand are critical in modulating the reactivity of the palladium catalyst. The electronic nature of a ligand is its ability to donate or withdraw electron density from the metal center. wikipedia.org This property is often quantified by the Tolman Electronic Parameter (TEP), which is determined by measuring the C-O stretching frequency (ν(CO)) in nickel-carbonyl complexes of the type [LNi(CO)₃]. wikipedia.org Ligands that are strong electron donors increase the electron density on the metal. This increased electron density at the metal center leads to stronger back-bonding to the carbonyl ligands, which weakens the C-O bond and results in a lower ν(CO) stretching frequency. libretexts.org

Triarylphosphines, such as tri-o-tolylphosphine, are generally considered to be less basic and less electron-donating than trialkylphosphines like tricyclohexylphosphine. youtube.comlibretexts.org The sp²-hybridized carbons of the aryl groups are more electronegative than the sp³-hybridized carbons of alkyl groups, causing the phosphorus atom to be less electron-rich in triarylphosphines. libretexts.org

The electronic effect of the tri-o-tolylphosphine ligand on the palladium center is crucial for catalytic activity. The σ-donating character of the phosphine ligand increases the electron density on the Pd(0) center. benthamopen.com This enhanced electron density on the palladium makes the metal more nucleophilic and facilitates one of the most critical steps in many catalytic cycles: the oxidative addition of a substrate, such as an aryl halide, to the metal center. psu.edutcichemicals.com By increasing the electron density on palladium, the ligand lowers the activation energy for the oxidative addition step, thereby increasing the reaction rate. benthamopen.com Therefore, the electronic properties of the tri-o-tolylphosphine ligand, while less donating than bulky alkylphosphines, provide a necessary electronic enhancement to the palladium center, complementing its steric attributes to create an effective catalyst.

Ligand Design Principles and Analogues for Tailored Catalytic Performance

The effectiveness of a palladium catalyst is highly dependent on the properties of its supporting ligands. The development of new catalysts often involves the strategic design and synthesis of ligands with tailored steric and electronic properties to achieve optimal performance for a specific chemical transformation. gessnergroup.com The goal is to balance these properties to control the key elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. psu.edu

The tri-o-tolylphosphine ligand serves as a classic example of a bulky, moderately electron-donating ligand. However, the principles learned from its function have guided the development of more sophisticated ligands. For instance, increasing the steric bulk and electron-donating ability of phosphine ligands has been a major strategy to enhance catalytic activity, particularly for challenging substrates like aryl chlorides. researchgate.net

A significant analogue and evolution from catalysts simply using tri-o-tolylphosphine is Herrmann's catalyst , or trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II). wikipedia.orgdrugfuture.com This compound is a palladacycle, where the phosphine ligand has undergone cyclometalation, forming a stable covalent bond between the palladium and one of the tolyl group's methyl carbons. wikipedia.org Herrmann's catalyst is an air-stable precatalyst that, under reaction conditions, generates a highly active, monoligated "Pd(P(o-tol)₃)" species in situ. wikipedia.org This controlled, in-situ generation of the active catalyst from a stable precursor is a key design principle in modern catalysis, overcoming the instability of many Pd(0) phosphine complexes. The development of such palladacycles and other advanced ligands, like the biarylphosphines (e.g., SPhos, XPhos), demonstrates the continuous effort to fine-tune the ligand architecture for superior stability, activity, and substrate scope in palladium catalysis. nih.govnih.gov

Mechanistic Elucidation of Palladium Catalyzed Reactions Involving Tri O Tolylphosphine Species

Oxidative Addition to Palladium(0) Species

Oxidative addition is the initial and often rate-determining step in many palladium-catalyzed cross-coupling reactions. mdpi.com It involves the insertion of the low-valent palladium(0) center into a substrate bond, typically an aryl-halide bond, which oxidizes the metal from Pd(0) to Pd(II). nih.gov The nature of the phosphine (B1218219) ligand profoundly affects the kinetics and mechanism of this fundamental step. nih.gov

The precursor complex, Tetrakis(tri-o-tolylphosphine)palladium(0) ([Pd(P(o-tolyl)₃)₄]), is an 18-electron species and is generally unreactive. youtube.com For catalysis to occur, it must first dissociate one or more phosphine ligands to generate coordinatively unsaturated, catalytically active species. youtube.comwikipedia.org In solution, an equilibrium exists between the tetrakis-, tris-, and bis-ligated species:

PdL₄ ⇌ PdL₃ + L ⇌ PdL₂ + 2L (where L = P(o-tolyl)₃)

The large steric bulk of the tri-o-tolylphosphine (B155546) ligand, characterized by a large cone angle, strongly favors the dissociation of ligands to relieve steric strain. nih.gov This leads to the formation of the 14-electron bis-ligated species, [Pd(P(o-tolyl)₃)₂], and even the highly reactive 12-electron monoligated species, [Pd(P(o-tolyl)₃)]. nih.gov These lower-coordinate species are the primary active catalysts in the oxidative addition step. nih.govnih.gov The propensity of P(o-tolyl)₃ to form these reactive monophosphine-ligated Pd(0) species is a key reason for its effectiveness in many challenging cross-coupling reactions. nih.gov

The kinetics of oxidative addition of aryl halides (Ar-X) to Pd(0) phosphine complexes are intricately dependent on the identity of the halide. nih.govnih.gov Studies on related bulky phosphine ligands show that the coordination number of the palladium species participating in the irreversible step of oxidative addition is dictated more by the halide than by the ligand's steric properties. nih.govnih.gov

Aryl Iodides (Ar-I): The rate-limiting step for the oxidative addition of phenyl iodide typically involves the bis-ligated L₂Pd(0) species. This is evidenced by a lack of dependence of the observed rate constant on the concentration of free phosphine ligand. nih.govnih.gov

Aryl Bromides (Ar-Br): The addition of phenyl bromide also generally proceeds through the bis-ligated L₂Pd(0) complex, showing a small or zeroth-order dependence on the phosphine concentration. nih.govnih.gov

Aryl Chlorides (Ar-Cl): In contrast, the less reactive aryl chlorides undergo oxidative addition via the more reactive, lower-coordinate monoligated L₁Pd(0) species. This is indicated by an inverse dependence of the rate constant on the concentration of the free ligand. nih.govnih.gov

This trend suggests that a more reactive aryl halide can be activated by a less reactive, more sterically saturated palladium complex (L₂Pd), while a less reactive aryl halide requires a more reactive, less sterically hindered palladium species (L₁Pd). nih.govnih.gov

Eyring analysis from cryo stopped-flow UV-Vis spectroscopy on related systems allows for the determination of thermodynamic activation parameters, providing deeper mechanistic insight. chemrxiv.org

| Aryl Halide | Reacting Pd Species | Rate Dependence on [Ligand] |

| Ph-I | L₂Pd(0) | Zero-order |

| Ph-Br | L₂Pd(0) | Small or Zero-order |

| Ph-Cl | L₁Pd(0) | Inverse |

This interactive table summarizes the kinetic dependence of oxidative addition on the aryl halide and ligand concentration for bulky phosphine ligands.

The oxidative addition step is generally favored for aryl halides in the order of reactivity: I > Br > Cl. nih.gov The substrate scope is broad, encompassing a wide range of electron-rich, electron-poor, and sterically hindered aryl halides. beilstein-journals.org

Site selectivity in molecules with multiple C-X bonds is a significant challenge. The outcome can be influenced by both the inherent reactivity of the C-X bond and external factors like the solvent. For instance, in dihalopyridines, selectivity can be governed by solvent polarity. One C-X site might react via a more polar nucleophilic displacement-type transition state, which is favored in polar solvents, while another site might proceed through a less polar, 3-centered transition state. chemrxiv.org Furthermore, for substrates containing hydrogen-bond donor groups (like -NH₂ or -OH), solvent hydrogen bond basicity can influence reaction rates and selectivity by altering the electron density of the aromatic ring. chemrxiv.org

The structure of the phosphine ligand is paramount in determining the rate and efficiency of oxidative addition.

Electronic Effects: As electron-donating ligands, phosphines increase the electron density on the palladium center. This enhanced nucleophilicity of the Pd(0) complex facilitates its attack on the electrophilic carbon of the aryl halide, thereby accelerating the rate of oxidative addition. researchgate.net Theoretical studies and experimental correlations have shown that more electron-rich phosphine ligands generally lead to lower oxidative addition barriers. researchgate.netnih.gov The electronic properties of P(o-tolyl)₃, combined with its steric profile, create a highly active catalyst system.

| Factor | Influence on Oxidative Addition | Rationale for P(o-tolyl)₃ |

| Ligand Sterics | Large bulk accelerates the reaction. | Promotes dissociation to form highly reactive L₂Pd(0) and L₁Pd(0) species. |

| Ligand Electronics | Electron-donating nature accelerates the reaction. | Increases electron density on Pd(0), enhancing its nucleophilicity. |

This interactive table outlines the dual influence of ligand properties on the oxidative addition step.

Transmetalation Processes

Following oxidative addition, the next key step in a typical cross-coupling cycle is transmetalation. This process involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex. youtube.comresearchgate.net

The mechanism of transmetalation can be complex and is highly dependent on the specific cross-coupling reaction (e.g., Suzuki, Stille), the nature of the organometallic reagent, the base, and the solvent. For the Suzuki-Miyaura reaction, the transmetalation is believed to proceed from the oxidative addition product, an arylpalladium(II) halide complex. researchgate.net

The process is generally thought to involve the formation of an intermediate where the main-group metal is bridged to the palladium, often through a shared ligand like a hydroxide or alkoxide. In the context of P(o-tolyl)₃-ligated systems, the bulky nature of the ligand would influence the geometry and stability of these intermediates. The reaction ultimately results in the formation of a diorganopalladium(II) species, [Ar-Pd(L)₂-Ar'], which is poised for the final step of the catalytic cycle, reductive elimination. researchgate.netyoutube.com Studies have shown that the transmetalation step typically proceeds with retention of stereochemistry at the migrating carbon center. nih.gov

Ligand Effects on Transmetalation Efficiency

The transmetalation step in palladium-catalyzed cross-coupling reactions is a crucial phase where an organic group is transferred from a main-group organometallic reagent to the palladium(II) center. The efficiency of this step can be significantly influenced by the nature of the ligands coordinated to the palladium. For bulky phosphine ligands like tri-o-tolylphosphine, both steric and electronic factors are at play.

While direct kinetic studies on transmetalation involving tri-o-tolylphosphine are not extensively detailed in the provided context, general principles for bulky phosphine ligands can be applied. The steric bulk of tri-o-tolylphosphine, characterized by a large cone angle, can influence the coordination sphere of the palladium center. tcichemicals.comfishersci.ca This bulk can facilitate the formation of a coordinatively unsaturated and electrophilic palladium atom, which is a common feature in the mechanism of transmetalation. nih.gov

Research on various phosphine ligands has shown that the rate of transmetalation can be comparable across different ligands, suggesting a common mechanistic pathway. nih.gov For instance, a study comparing PPh₃, P(i-Pr)₃, and DPPF found that the rates of transmetalation decreased in the order Ph₃P ≥ P(i-Pr)₃ > DPPF. nih.gov This indicates that while steric and electronic properties of the ligand are important, the fundamental mechanism of transmetalation may proceed through a similar intermediate for a range of phosphine ligands. The key is the generation of a low-coordinate palladium species to enable the exchange of groups. nih.gov

The following table summarizes the relative rates of transmetalation for different phosphine ligands, providing a comparative context for the expected behavior of tri-o-tolylphosphine.

| Ligand | Relative Rate of Transmetalation |

| Triphenylphosphine (B44618) (PPh₃) | High |

| Tri(isopropyl)phosphine (P(i-Pr)₃) | High |

| 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) | Lower |

This table illustrates the trend in transmetalation rates with different phosphine ligands, as discussed in the literature. nih.gov

Reductive Elimination from Palladium(II) Intermediates

Reductive elimination is the final, product-forming step in many palladium-catalyzed cross-coupling cycles, where two organic groups bound to the palladium(II) center couple and are eliminated from the metal, regenerating the palladium(0) catalyst. The steric and electronic properties of ancillary ligands, such as tri-o-tolylphosphine, have a profound impact on the rate and efficiency of this process. berkeley.edu

Bulky phosphine ligands are known to accelerate reductive elimination. tcichemicals.com This is attributed to the steric strain they impose on the palladium(II) complex, which is relieved upon moving to the less crowded palladium(0) species. tcichemicals.comnih.gov Furthermore, reductive elimination is often faster from three-coordinate intermediates than from their four-coordinate counterparts. nih.govumb.edu The use of bulky ligands like tri-o-tolylphosphine promotes the dissociation of a ligand to form these more reactive three-coordinate species. nih.gov

The nature of the groups being eliminated also plays a significant role. For instance, reductive elimination involving acyl groups is generally easier than for alkyl groups. umb.edu The electronic properties of both the ancillary ligands and the reacting groups can significantly influence the reaction rates. berkeley.edu Strongly electron-donating ligands can increase the electron density on the palladium center, which can, in some cases, facilitate the reductive elimination process. tcichemicals.com

Reductive elimination from palladium(II) complexes can proceed through different mechanistic pathways, primarily categorized as concerted or stepwise. The concerted pathway is often depicted as a nonpolar, nonradical process occurring through a three-centered transition state. umb.edu This pathway is characterized by the simultaneous breaking of the two palladium-ligand bonds and the formation of the new bond between the eliminating groups. umb.edu

In contrast, stepwise mechanisms involve the formation of an intermediate before the final product is released. For example, in the reductive elimination of polar molecules, an Sₙ2-type mechanism has been proposed. This involves the initial dissociation of a ligand (often an anion like a halide) to generate a cationic intermediate. researchgate.netosti.gov This is followed by a nucleophilic attack of the dissociated anion on the other organic group, leading to the formation of the product. researchgate.net

Computational studies on related rhodium complexes have shown that classic concerted pathways can have significantly higher energy barriers compared to stepwise pathways, particularly when there is a high energy penalty associated with the required geometric changes in the transition state. researchgate.net

The stereochemical outcome of reductive elimination is a critical aspect, particularly in asymmetric catalysis. A concerted reductive elimination pathway is typically characterized by the retention of stereochemistry at any chiral carbon centers involved in the bond-forming process. umb.edu This is a key feature that allows for the predictable transfer of chirality from the starting materials to the product.

The regioselectivity of reductive elimination is also a key consideration, especially when there are multiple possible coupling partners on the palladium center. The electronic and steric properties of the ligands and the substrates play a crucial role in determining which groups will be preferentially eliminated.

Exploration of Off-Cycle Pathways and Ligand Exchange Processes

In a catalytic cycle, off-cycle pathways represent diversions from the main productive route, leading to the formation of inactive or less active catalyst species. Ligand exchange processes are fundamental to the catalytic cycle but can also lead to these off-cycle species.

Kinetic and mechanistic studies by Hartwig and co-workers have shown that even when starting with a bisligated complex like L₂Pd(⁰), one of the ligands often dissociates to form a monomeric oxidative addition complex, L₁Pd(Ar)X. nih.gov This underscores the importance of ligand dissociation equilibria in the catalytic cycle.

Furthermore, the phosphine ligand itself can undergo reactions that lead to catalyst deactivation. For example, the oxidation of phosphines to phosphine oxides can occur, although phosphine oxides have been found to act as stabilizing ligands in some palladium-catalyzed reactions. nih.gov

Applications of Tetrakis Tri O Tolylphosphine Palladium 0 Derived Catalysts in Organic Synthesis

Carbon-Carbon Cross-Coupling Reactions

Tetrakis(tri-o-tolylphosphine)palladium(0) and its derivatives are extensively used as catalysts in various carbon-carbon cross-coupling reactions, which are fundamental to the construction of complex organic molecules. sigmaaldrich.comwikipedia.orgascensusspecialties.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com These reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Negishi couplings, have become indispensable tools in pharmaceuticals, agrochemicals, and materials science. ascensusspecialties.comnih.gov

Suzuki-Miyaura Coupling Reactions: Scope, Efficiency, and Mechanistic Variations

The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. nih.govnih.govyoutube.com This reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its boron reagents. nih.govresearchgate.net Catalysts derived from tetrakis(tri-o-tolylphosphine)palladium(0) have demonstrated significant efficiency in these transformations.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com The cycle begins with the oxidative addition of an organic halide to the active palladium(0) species, forming a palladium(II) intermediate. nih.govyoutube.com This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium(II) complex, a step that is often base-assisted. nih.govyoutube.com The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. nih.govyoutube.com The rate-determining step can vary depending on the specific reaction conditions and substrates, but transmetalation is often considered a critical and sometimes rate-limiting step. nih.gov

The efficiency and scope of the Suzuki-Miyaura reaction are influenced by factors such as the choice of ligands, base, and solvent. youtube.com The use of bulky electron-rich phosphine (B1218219) ligands, such as tri-o-tolylphosphine (B155546), can enhance the catalytic activity by promoting the oxidative addition and reductive elimination steps.

Table 1: Selected Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Organoboron Reagent | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl Bromide | Arylboronic Acid | Pd(OAc)₂ / SPhos | Biaryl | High | nih.gov |

| Aryl Chloride | Arylboronic Acid | Pd/P(t-Bu)₃ | Biaryl | High | mit.edu |

| Bromobenzene | Phenylboronic Acid | Pd–H-Beta zeolite | Biphenyl | - | nih.gov |

Heck Reactions: Regioselectivity, Stereoselectivity, and Mechanistic Investigations

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgacs.org This reaction is a powerful tool for the synthesis of substituted alkenes and has found broad application in organic synthesis. nih.gov Catalysts derived from tetrakis(tri-o-tolylphosphine)palladium(0) are effective in promoting this transformation.

The regioselectivity of the Heck reaction, which determines the position of the new carbon-carbon bond on the alkene, is a critical aspect. For monosubstituted and 1,1-disubstituted alkenes, the aryl group typically adds to the less substituted carbon, leading to linear products. libretexts.org However, the use of certain ligands and reaction conditions can favor the formation of branched products. libretexts.orgchemrxiv.org The stereoselectivity of the Heck reaction is generally high, with a strong preference for the trans isomer of the resulting alkene. organic-chemistry.org

Table 2: Regioselectivity in the Heck Reaction

| Alkene | Aryl Halide | Catalyst System | Major Product | Reference |

|---|---|---|---|---|

| Monosubstituted Alkene | Aryl Iodide | Pd(OAc)₂ / PPh₃ | Linear | libretexts.org |

| Styrene | Phenyl Triflate | Pd / P2N2 Ligand | Branched (1,1-diphenylethylene) | chemrxiv.org |

Stille Reactions: Transmetalation Efficiency and Substrate Compatibility

The Stille reaction is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or triflate, catalyzed by a palladium complex. numberanalytics.comnumberanalytics.com It is known for its tolerance of a wide range of functional groups and the use of air- and moisture-stable organotin reagents. numberanalytics.comacs.org

A key step in the Stille reaction mechanism is transmetalation, where the organic group is transferred from the organotin reagent to the palladium(II) intermediate. numberanalytics.comnumberanalytics.com The efficiency of this step is influenced by several factors, including the nature of the organic groups on the tin atom, the ligands on the palladium, and the polarity of the solvent. acs.orglibretexts.org The use of more polar solvents can enhance the rate of transmetalation. libretexts.org Additives such as lithium chloride and copper(I) salts can also accelerate this step. numberanalytics.comlibretexts.org

The Stille reaction is compatible with a wide variety of substrates, including aryl, vinyl, and acyl halides. libretexts.org The reaction generally proceeds under mild conditions, making it suitable for the synthesis of complex and sensitive molecules. numberanalytics.com

Sonogashira and Negishi Couplings: Specific Advantages and Challenges

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgascensusspecialties.com A significant advantage of this reaction is the direct use of terminal alkynes, which avoids the need to pre-form organometallic reagents. The reaction typically requires a co-catalyst, usually a copper(I) salt, although copper-free versions have been developed.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.orgascensusspecialties.com A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and broader substrate scope compared to other coupling reactions. However, the sensitivity of organozinc reagents to air and moisture presents a challenge that requires careful handling.

Advanced C-C Bond Formations (e.g., Cyclotrimerization of Arynes, Alkenylation, Arylation)

Beyond the more common cross-coupling reactions, catalysts derived from tetrakis(tri-o-tolylphosphine)palladium(0) have been employed in more advanced carbon-carbon bond-forming transformations.

One notable example is the palladium-catalyzed cyclotrimerization of arynes . This reaction provides an efficient route to triphenylenes, which are important structural motifs in materials science, particularly in the field of discotic liquid crystals. core.ac.uknih.gov The reaction proceeds by the generation of a reactive aryne intermediate, which then undergoes a palladium-mediated cyclization to form the triphenylene (B110318) core. core.ac.uk

Alkenylation and arylation reactions, which introduce alkene and aryl groups, respectively, are also facilitated by these catalysts. These reactions often proceed via mechanisms similar to the Heck and Suzuki couplings and are crucial for the synthesis of a wide range of organic compounds. researchgate.net

Carbon-Heteroatom Bond Formation (e.g., C-N, C-O, C-S, C-P)

In addition to their extensive use in forming carbon-carbon bonds, palladium catalysts derived from tetrakis(tri-o-tolylphosphine)palladium(0) are also effective in catalyzing the formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, sulfur, and phosphorus. These reactions, often referred to as Buchwald-Hartwig amination (for C-N bonds) and related couplings, have become powerful methods for synthesizing a diverse array of compounds containing these linkages. nih.gov These transformations are crucial in the synthesis of pharmaceuticals, agrochemicals, and functional materials where the presence of a carbon-heteroatom bond is a key structural feature.

Carbonylation, Decarbonylation, and Related Transformations

Catalysts derived from palladium complexes with phosphine ligands are instrumental in carbonylation and decarbonylation reactions, which are fundamental processes for the synthesis of carbonyl compounds.

Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are a powerful tool for the synthesis of a variety of carbonyl-containing molecules. For instance, dichlorobis(tri-o-tolylphosphine)palladium(II) catalyzes the reaction of aromatic halides with amines under a carbon monoxide atmosphere to produce carbonyl compounds. tcichemicals.com This method is notable for its tolerance of a wide range of functional groups, allowing for the high-yield synthesis of diverse products. tcichemicals.com One specific application is the formation of N-substituted phthalimides from the reaction of o-diiodobenzene with primary amines. tcichemicals.com Furthermore, these catalysts can facilitate the reaction of aromatic monohalides with secondary amines to generate α-ketoamides and amides, which are valuable intermediates in the synthesis of α-amino acids and α-hydroxycarboxylic acids. tcichemicals.com

The double carbonylation of aryl halides, another important transformation, can be effectively catalyzed by palladium complexes. tcichemicals.com

Decarbonylation Reactions

While the search results provided more information on carbonylation, decarbonylative processes are also a key aspect of organic synthesis, often utilized to remove a carbonyl group. The versatility of palladium-phosphine catalysts suggests their potential utility in such transformations, though specific examples with Tetrakis(tri-o-tolylphosphine)palladium(0) were not detailed in the provided search results.

Allylic Alkylation Reactions

Palladium-catalyzed allylic alkylation is a cornerstone of carbon-carbon bond formation in organic synthesis. Catalysts derived from Tetrakis(tri-o-tolylphosphine)palladium(0) have demonstrated significant utility in these reactions.

Active methylene (B1212753) compounds can be effectively alkylated by allylic alcohols using a (PPh₃)₄Pd catalyst at 100 °C without the need for prior activation of the allylic hydroxyl group. rsc.org This provides a direct and efficient route for C-C bond formation.

In the presence of a palladium catalyst, 1,3-dienes react with diethyl acetamidomalonate to yield linear 2,7-alkadienyl derivatives as the primary products. researchgate.net Furthermore, diethyl allylacetamidomalonate can be synthesized through an intermolecular exchange of allyl groups from allyl acetate (B1210297) or allyl alcohol, showcasing the catalyst's ability to facilitate group transfer reactions. researchgate.net

The regioselectivity of these reactions can be finely controlled. For instance, in the alkylation of Meldrum's acids with secondary allylic alcohols, the addition of a catalytic amount of Pd(0) is crucial to favor C-alkylation over O-alkylation. researchgate.net When (Ph₃P)₄Pd(0) is employed as the catalyst, the reaction occurs specifically at the less hindered carbon, and the resulting double bond consistently adopts a trans configuration. researchgate.net

Below is a table summarizing the outcomes of various palladium-catalyzed allylic alkylation reactions:

| Reactants | Catalyst System | Key Product(s) | Significant Findings |

|---|---|---|---|

| Active Methylene Compounds + Allylic Alcohols | (PPh₃)₄Pd | Alkylated Methylene Compounds | Direct alkylation without pre-activation of the alcohol. rsc.org |

| Diethyl Acetamidomalonate + 1,3-Dienes | Palladium Catalyst | Linear 2,7-Alkadienyl Derivatives | Formation of linear products is favored. researchgate.net |

| Meldrum's Acids + Secondary Allylic Alcohols | (Ph₃P)₄Pd(0) | C-Alkylated Products | Catalyst enhances regioselectivity for C-alkylation at the less hindered carbon with a trans double bond configuration. researchgate.net |

C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after strategy in organic synthesis due to its potential to streamline synthetic routes and improve atom economy. nih.govumich.edu Palladium catalysts, including those derived from Tetrakis(tri-o-tolylphosphine)palladium(0), play a pivotal role in this field. nih.gov

The core principle of C-H activation involves a transition metal catalyst reacting with a C-H bond to form a more reactive carbon-metal (C-M) bond. nih.gov This C-M bond can then undergo further reactions to introduce a new functional group. nih.gov A common and effective strategy to achieve site selectivity in molecules with multiple C-H bonds is the use of directing groups. nih.gov These groups are part of the substrate and coordinate to the metal center, guiding the catalyst to a specific, often proximal, C-H bond. nih.gov

Palladium(II)-catalyzed C-H functionalization has been a particular focus of research. nih.gov The design of ligands is crucial in these systems, as they influence the reactivity and selectivity of the catalyst. nih.gov For example, mono-N-protected amino acids, 2,6-disubstituted pyridines, and 2,2'-bipyridines have been explored as effective ligand scaffolds. nih.gov

Research has demonstrated the application of palladium catalysts in various C-H functionalization reactions, including:

C-O Bond Formation: Palladium-catalyzed oxygenation of sp² C-H bonds has been achieved using oxidants like Oxone or K₂S₂O₈ in solvents such as acetic acid or methanol (B129727). nih.gov This allows for the formation of aryl esters and ethers from substrates containing directing groups like oxime ethers and amides. nih.gov

C-N Bond Formation: The construction of C-N bonds via palladium-catalyzed C-H functionalization is significant for synthesizing biologically active molecules. nih.gov These reactions can occur intramolecularly to form heterocycles or intermolecularly with an external nitrogen source. nih.gov

C-C Bond Formation: Bis(tri-o-tolylphosphine)palladium(0) is utilized as a catalyst in Kumada coupling and Heck coupling reactions, which are classic examples of palladium-catalyzed C-C bond formation. fishersci.com It is also employed in amination and arylation reactions. fishersci.com

The following table provides examples of palladium-catalyzed C-H functionalization reactions:

| Reaction Type | Substrate Type | Catalyst/Reagents | Product Type |

|---|---|---|---|

| C-O Bond Formation (Oxygenation) | Substrates with directing groups (e.g., oxime ethers, amides) | Palladium catalyst, Oxone or K₂S₂O₈, AcOH or MeOH | Aryl esters, Aryl ethers nih.gov |

| C-N Bond Formation (Amination) | Various substrates with accessible C-H bonds | Palladium catalyst, Nitrogen source | N-containing heterocycles, Aminated products nih.gov |

| C-C Bond Formation (e.g., Heck Coupling) | Aryl or vinyl halides and alkenes | Bis(tri-o-tolylphosphine)palladium(0) | Substituted alkenes fishersci.com |

Computational and Spectroscopic Approaches to Understanding Tri O Tolylphosphine Palladium 0 Systems

Density Functional Theory (DFT) Studies of Reaction Energetics and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of palladium-catalyzed reactions. By modeling the potential energy surface, DFT calculations can predict the structures of intermediates and transition states, as well as their relative energies, providing a theoretical framework for understanding reaction pathways. rsc.orgnih.govresearchgate.net

In the context of tri-o-tolylphosphine (B155546) palladium(0) systems, DFT studies have been instrumental in several key areas:

Oxidative Addition: This crucial first step in many cross-coupling reactions has been a major focus of computational analysis. rsc.org DFT modeling helps to understand the energetics of the oxidative addition of various substrates to low-coordinate Pd(0) species, such as Pd(P(o-tolyl)3)2, which are formed from the dissociation of Tetrakis(tri-o-tolylphosphine)palladium(0) in solution. ethz.chprinceton.edu Studies have explored the oxidative addition of aryl halides to palladium nanoparticles, providing insights into the activity of different palladium species that may be present in a catalytic "cocktail". rsc.org

Palladacycle Activation: The Herrmann-Beller palladacycle, which can be formed in situ from Pd(OAc)2 and P(o-tolyl)3, is a common precatalyst. nih.govacs.org DFT calculations have been employed to model the activation of its hydroxide-bridged dimer, [Pd(C^P)(μ2-OH)]2, where C^P represents a cyclometalated P(o-tolyl)3 ligand. These studies have elucidated the pathway involving cleavage of the dimer by an arylboronic acid, rearrangement to a pre-transmetalation complex, and subsequent oxidative addition. The low calculated energy barriers for these initial steps are consistent with rapid processes observed experimentally. nih.gov

Reductive Elimination: DFT can also model the final, product-forming step of the catalytic cycle. The steric and electronic properties of the tri-o-tolylphosphine ligand, which are captured in the calculations, are known to influence the rate of reductive elimination.

The table below presents a conceptual summary of DFT-calculated energy changes for key steps in a generic Suzuki-Miyaura cross-coupling reaction involving a Pd(P(o-tolyl)3)n catalyst.

| Catalytic Step | Reactants | Products | Calculated ΔG (kcal/mol) (Illustrative) |

| Ligand Dissociation | Pd(P(o-tolyl)3)4 | Pd(P(o-tolyl)3)3 + P(o-tolyl)3 | +5 to +10 |

| Oxidative Addition | Pd(P(o-tolyl)3)2 + Ar-X | (P(o-tolyl)3)2Pd(Ar)(X) | -10 to -20 |

| Transmetalation | (P(o-tolyl)3)2Pd(Ar)(X) + R-B(OR')2 | (P(o-tolyl)3)2Pd(Ar)(R) + X-B(OR')2 | -5 to -15 |

| Reductive Elimination | (P(o-tolyl)3)2Pd(Ar)(R) | Pd(P(o-tolyl)3)2 + Ar-R | -25 to -40 |

Note: The values in this table are illustrative and intended to demonstrate the type of data obtained from DFT studies. Actual values are highly dependent on the specific substrates, reaction conditions, and computational methods used.

In-Situ and Operando Spectroscopic Characterization (e.g., ³¹P NMR, XAFS, ESI-MS)

To complement computational studies with experimental data, a variety of spectroscopic techniques are employed to monitor catalytic reactions in real-time.

³¹P NMR Spectroscopy: Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is a particularly powerful tool for studying phosphine-ligated palladium complexes. psu.edunih.govresearchgate.net Since the chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment, ³¹P NMR can be used to identify and quantify different palladium species in solution. For example, in-situ ³¹P NMR has been used to observe the formation of the [Pd(C^P)(μ2-Br)]2 palladacycle during a Suzuki-Miyaura cross-coupling reaction. nih.govacs.org It can also provide evidence for the generation of active Pd(0) species and their trapping by excess phosphine (B1218219) ligand. nih.gov The dissociation of ligands from Pd(PPh3)4 has been studied using variable-temperature ³¹P NMR, revealing the presence of lower-coordinate species in solution. psu.edu

X-ray Absorption Fine Structure (XAFS): XAFS is a synchrotron-based technique that can provide information about the local atomic structure around a specific element, in this case, palladium. nih.govtue.nl Operando XAFS studies, where spectra are collected under actual reaction conditions, allow for the evolution of the palladium oxidation state and coordination environment to be tracked throughout a catalytic run. tue.nldiva-portal.org This technique has been instrumental in demonstrating the dynamic nature of palladium catalysts, including the potential involvement of both mononuclear species and palladium nanoclusters. diva-portal.org

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that allows for the detection of charged species in solution, including catalytic intermediates. acs.org It has been used to characterize phosphine-based ligands and their complexes with palladium. nih.govacs.org By using charge-tagged ligands, ESI-MS can even be used for online monitoring of neutral catalytic reactions, providing insights into the reduction of Pd(II) to Pd(0) and the detection of key reaction intermediates. rsc.org

The following table summarizes the application of these spectroscopic techniques to the study of tri-o-tolylphosphine palladium systems.

| Technique | Information Obtained | Examples of Application |

| ³¹P NMR | Identification and quantification of different Pd-phosphine species in solution. psu.edunih.gov | Observing the formation of palladacycle resting states. nih.govacs.org Monitoring the dissociation of phosphine ligands. psu.edu |

| XAFS | Determination of Pd oxidation state and coordination environment (e.g., Pd-P bond distances). nih.govtue.nl | Following the evolution of Pd species from mononuclear complexes to nanoparticles during catalysis. diva-portal.org |

| ESI-MS | Detection and characterization of charged intermediates and ligand-metal complexes. acs.orgrsc.org | Studying the fragmentation behavior of phosphine ligands. acs.org Online monitoring of catalytic cycles using charge-tagged ligands. rsc.org |

Mechanistic Probes: Kinetic Studies and Isotope Effects

Kinetic studies and the use of isotopic labeling provide further crucial data for constructing a detailed mechanistic picture.

Kinetic Studies: By systematically varying the concentrations of reactants and catalyst components and measuring the initial reaction rates, the kinetic order of the reaction with respect to each component can be determined. nih.govnih.gov This information helps to identify which species are involved in the rate-determining step of the catalytic cycle. For example, a first-order dependence on the catalyst and aryl halide, and a zeroth-order dependence on the coupling partner, would suggest that oxidative addition is the rate-limiting step. Hammett plots, which correlate reaction rates with the electronic properties of substituents on the reactants, can also provide insight into the nature of the transition state. nih.gov

Isotope Effects: The kinetic isotope effect (KIE), determined by comparing the reaction rates of isotopically labeled and unlabeled substrates, is a sensitive probe of bond-breaking and bond-forming events in the rate-determining step. For instance, the absence of a significant primary deuterium (B1214612) KIE in a C-H activation step might suggest that this step is not rate-limiting. nih.gov In the context of tri-o-tolylphosphine palladium systems, deuteration of the methyl groups on the tolyl substituents has been shown to influence the product selectivity in certain Suzuki-Miyaura cross-coupling reactions, highlighting the subtle but important role of the ligand structure. nih.gov

The table below outlines how these mechanistic probes are applied and the insights they provide.

| Mechanistic Probe | Experimental Approach | Mechanistic Insight |

| Kinetic Studies | Measurement of initial reaction rates as a function of reactant and catalyst concentrations. nih.govnih.gov | Determination of reaction orders, identification of species in the rate-determining step. |

| Hammett Analysis | Correlation of reaction rates with the electronic properties of substituents (σ values). nih.gov | Probing the charge distribution and nature of the transition state. |

| Kinetic Isotope Effect (KIE) | Comparison of reaction rates for isotopically labeled (e.g., deuterium) and unlabeled substrates. nih.gov | Determining if a specific bond is broken or formed in the rate-determining step. |

Catalyst Stability, Deactivation, and Sustainable Practices

Identification of Catalyst Deactivation Pathways

The deactivation of palladium phosphine (B1218219) complexes, including Tetrakis(tri-o-tolylphosphine)palladium(0), can proceed through several mechanisms that diminish catalytic activity. Key pathways include the formation of palladium black, aggregation of palladium species, and oxidation of the phosphine ligands.

Palladium Black Formation and Aggregation: A primary deactivation route for homogeneous palladium(0) catalysts is the formation of insoluble and catalytically inactive palladium(0) aggregates, commonly referred to as palladium black. This process is often visually indicated by a change in the reaction mixture's color to dark brown or black. The formation of palladium black is particularly noted in reactions where the phosphine ligands are not sufficiently stabilizing the palladium(0) center, leading to the precipitation of elemental palladium. The large steric bulk of the tri-o-tolylphosphine (B155546) ligand in Tetrakis(tri-o-tolylphosphine)palladium(0) helps to mitigate this process by creating a sterically hindered environment around the palladium atom, which can slow down the aggregation process compared to less bulky phosphine ligands. However, under harsh reaction conditions or in the presence of species that can strip the ligands from the metal center, aggregation and subsequent precipitation of palladium black can still occur, leading to a significant loss of catalytic activity.

A summary of common deactivation pathways for palladium phosphine catalysts is presented in the table below.

| Deactivation Pathway | Description | Consequence for Tetrakis(tri-o-tolylphosphine)palladium(0) |

| Palladium Black Formation | Agglomeration of palladium atoms into insoluble, catalytically inactive metallic palladium. | Reduced catalytic activity due to loss of accessible active sites. The steric bulk of the ligands offers some protection. |

| Aggregation | Formation of larger, less active or inactive palladium clusters from smaller, active species. | Leads to a decrease in the overall reaction rate and catalyst efficiency. |

| Ligand Oxidation | The phosphorus(III) center of the tri-o-tolylphosphine ligand is oxidized to phosphorus(V), forming tri-o-tolylphosphine oxide. | The oxidized ligand has a reduced ability to stabilize the Pd(0) center, potentially leading to catalyst decomposition. The ligand itself is known to be somewhat resistant to this process. nih.gov |

Strategies for Catalyst Stabilization and Enhancing Turnover Frequencies/Numbers

The inherent properties of the tri-o-tolylphosphine ligand, specifically its large steric bulk, play a significant role in catalyst stabilization. This steric hindrance favors the formation of monoligated palladium species, which are highly reactive in the catalytic cycle. uwindsor.ca By promoting the formation of these active species while discouraging aggregation, the ligand itself contributes to higher turnover numbers.

Further stabilization can be achieved through the addition of co-ligands or by modifying the reaction conditions. For instance, the use of phosphine oxide additives has been shown to stabilize palladium catalysts by preventing agglomeration and oxidation. nih.gov The use of sulfonated phosphine ligands in aqueous media has also been demonstrated as a successful strategy to enhance catalyst stability and achieve high turnover numbers, with TONs reaching up to 2375 in some Heck-Cassar-Sonogashira reactions. nih.gov While not directly reported for Tetrakis(tri-o-tolylphosphine)palladium(0), these principles suggest that similar strategies could be beneficial.

The table below outlines some general strategies for stabilizing palladium phosphine catalysts and their potential applicability to Tetrakis(tri-o-tolylphosphine)palladium(0).

| Stabilization Strategy | Mechanism of Action | Potential Impact on Tetrakis(tri-o-tolylphosphine)palladium(0) |

| Use of Bulky Ligands | Steric hindrance around the metal center prevents aggregation and can favor the formation of highly reactive, low-coordinate species. | The tri-o-tolylphosphine ligand is inherently bulky, which contributes to the catalyst's stability and reactivity. |

| Addition of Co-ligands | Phosphine oxides or other additives can act as labile ligands, preventing catalyst decomposition through oxidation or agglomeration. nih.gov | Could further stabilize the catalyst and improve its lifetime, leading to higher TONs. |

| Ligand Modification | Introduction of functional groups, such as sulfonates, can improve solubility in specific solvent systems and facilitate catalyst recycling, thereby increasing overall efficiency. nih.gov | Sulfonation of the tolyl groups could create a water-soluble catalyst with enhanced stability and recyclability in aqueous-phase catalysis. |

| Reaction Condition Optimization | Careful control of temperature, solvent, and reactant concentrations can minimize side reactions that lead to catalyst deactivation. | Can lead to improved catalyst performance and longevity. |

Methodologies for Catalyst Recovery and Recycling

The high cost of palladium necessitates the development of efficient methods for its recovery and recycling from reaction mixtures. For homogeneous catalysts like Tetrakis(tri-o-tolylphosphine)palladium(0), this presents a significant challenge.

One approach involves the precipitation of the palladium catalyst at the end of the reaction, followed by filtration. A patented method for recovering palladium from tetrakis(triphenylphosphine)palladium (B116648) waste involves concentration and cooling to precipitate the palladium complex. google.com A similar principle could be applied to systems using Tetrakis(tri-o-tolylphosphine)palladium(0).

Another strategy is the use of solvent extraction to separate the palladium catalyst from the product stream. mdpi.comresearchgate.net This method relies on the differential solubility of the catalyst and the product in two immiscible liquid phases.

A patent for the recovery and reuse of palladium catalysts from Suzuki coupling reactions explicitly mentions tri-o-tolylphosphine as a suitable ligand. google.com The described method involves acidification of the reaction mixture to neutralize the base and facilitate the separation of the product, while the palladium catalyst remains in the aqueous phase for subsequent reuse. This suggests that for reactions employing Tetrakis(tri-o-tolylphosphine)palladium(0), a similar pH-swing-based separation could be a viable recycling strategy.

The immobilization of the catalyst on a solid support is another effective method for facilitating recovery. Although specific examples for Tetrakis(tri-o-tolylphosphine)palladium(0) are not prevalent, the principle of attaching the phosphine ligand to a polymer or inorganic support would allow for simple filtration to recover the catalyst.

The following table summarizes various methodologies for palladium catalyst recovery.

| Recovery/Recycling Method | Description | Applicability to Tetrakis(tri-o-tolylphosphine)palladium(0) |

| Precipitation and Filtration | The catalyst is precipitated from the reaction mixture by changing solvent composition or temperature, followed by solid-liquid separation. google.com | Potentially applicable, but efficiency would depend on the specific reaction conditions and product solubility. |

| Solvent Extraction | The palladium catalyst is selectively extracted from the product mixture into an immiscible solvent phase. mdpi.comresearchgate.net | A viable option, particularly for large-scale processes, though it requires the use of additional solvents. |

| pH-Mediated Separation | The pH of the reaction mixture is adjusted to induce phase separation of the product, leaving the catalyst in a recoverable aqueous phase. google.com | A promising strategy, especially for reactions like the Suzuki coupling where a base is used. |

| Immobilization on a Solid Support | The phosphine ligand is covalently bonded to a solid support, creating a heterogeneous catalyst that can be easily recovered by filtration. | A highly effective method for catalyst recycling, though it requires the synthesis of a supported version of the ligand. |

| Organic Solvent Nanofiltration | A membrane-based separation technique that can separate the catalyst from the product based on molecular size. rsc.org | A modern and efficient method that could be applied if there is a sufficient size difference between the catalyst and the product. |

Future Prospects and Research Frontiers

Development of Next-Generation Precatalysts

The development of modern organic synthesis, particularly in the realm of cross-coupling reactions for forming carbon-carbon and carbon-heteroatom bonds, has been significantly influenced by palladium catalysts. researchgate.net The evolution of highly efficient catalyst systems has shifted from using catalysts generated in situ from a ligand source and a palladium precursor to employing preformed palladium-ligand complexes that effectively generate the active species. researchgate.net The design of these systems has concentrated on optimizing the generation of the LPd(0) species, which is considered the active catalyst with most advanced ligand systems. researchgate.net

A significant area of research focuses on creating next-generation precatalysts that are more stable, efficient, and versatile than their predecessors. While Tetrakis(tri-o-tolylphosphine)palladium(0) is a reliable Pd(0) source, its sensitivity to air can be a drawback. nih.gov To address this, researchers are developing well-defined Pd(II) precatalysts that feature an optimal ligand-to-palladium ratio of 1:1. researchgate.net This strategy is more cost-effective when using sophisticated ligands. researchgate.net However, the use of Pd(II) complexes introduces spectator ligands that can influence the catalytic process. researchgate.net

One innovative approach involves the use of 2-aminobiphenyl (B1664054) palladacycles. By replacing the chloride ligand in earlier versions with a non-coordinating and more electron-poor mesylate ligand, a new family of precatalysts has been created. These newer precatalysts exhibit enhanced solubility and stability in common organic solvents and can be prepared with a broader range of phosphine (B1218219) ligands. strem.comrsc.org This allows for the generation of the desired LPd(0) species under mild conditions. nih.gov

The overarching goal is to develop precatalysts that efficiently produce monoligated Pd(0)-L species, which are now recognized as crucial for highly activated catalysis. researchgate.net Sterically demanding ligands are known to stabilize these highly reactive, low-coordination palladium complexes. researchgate.net

Application in Sustainable Chemistry and Green Solvents

The principles of sustainable and green chemistry are increasingly influencing the design of chemical syntheses. A key aspect of this is the use of environmentally benign solvents. Research is actively exploring the utility of Tetrakis(tri-o-tolylphosphine)palladium(0) and related catalysts in such green solvents. The aim is to develop robust catalytic systems that maintain high activity and selectivity while minimizing environmental impact.

The development of immobilized catalysts represents a significant step towards greener chemical processes. For instance, an immobilized triphenylphosphine (B44618) scaffold has been created through precipitation polymerization and functionalized to produce a solid-supported version of Tetrakis(triphenylphosphine)palladium(0). rsc.org This immobilized catalyst has been successfully used in biphasic Suzuki-Miyaura cross-coupling reactions, demonstrating comparable yields to batch conditions but with the significant advantage of easier catalyst separation and recycling. rsc.org

Integration with Flow Chemistry and High-Throughput Methodologies

The integration of catalysis with flow chemistry and high-throughput experimentation (HTE) is revolutionizing how chemical processes are discovered, screened, and optimized. rsc.org Flow chemistry, in particular, offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for seamless scale-up. rsc.org

The use of immobilized catalysts, such as the solid-supported Tetrakis(triphenylphosphine)palladium(0) mentioned earlier, is particularly well-suited for flow chemistry. rsc.org In a packed-bed reactor setup, this immobilized catalyst facilitated Suzuki-Miyaura cross-coupling reactions under flow conditions. rsc.org This approach not only matched the yields of batch reactions but did so in a fraction of the time (1 hour for a single pass versus 18 hours in batch). rsc.org Furthermore, implementing a recycling system with the flow reactor led to nearly complete conversion within three hours. rsc.org

This synergy between advanced palladium catalysts and flow chemistry opens up new avenues for efficient and automated synthesis, accelerating the discovery and development of new chemical entities. rsc.org

Applications in Advanced Materials and Functional Molecules Synthesis

The versatility of palladium-catalyzed cross-coupling reactions makes Tetrakis(tri-o-tolylphosphine)palladium(0) a valuable tool in the synthesis of a wide array of advanced materials and functional molecules. These reactions are fundamental to constructing complex molecular architectures with tailored electronic, optical, and biological properties.

Prominent applications of catalysts like Tetrakis(triphenylphosphine)palladium(0) include the Heck, Suzuki, Stille, Sonogashira, and Negishi coupling reactions. wikipedia.org These methods are instrumental in creating:

Conjugated Polymers: Used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Dendrimers: Highly branched, well-defined macromolecules with applications in drug delivery, catalysis, and sensing.

Complex Natural Products: Facilitating the total synthesis of biologically active molecules.

Functional Dyes and Pigments: For use in imaging, sensing, and materials science.

For example, palladium(0) catalysts have been employed in the synthesis of novel atropisomeric compounds for enantioselective fluorosensing, which is critical for biochemical analyses. merckmillipore.com They have also been used to create tricationic tris(pyridylpalladium(II)) metallacyclophanes that can act as anion receptors. merckmillipore.com

The continued development of more active and selective palladium catalysts will undoubtedly expand the accessible range of complex functional molecules and advanced materials.

Q & A

Basic Research Questions

Q. How is Tetrakis(triphenylphosphine)palladium(0) synthesized, and what characterization methods ensure its purity?

- Answer : The compound is typically synthesized by reducing palladium(II) precursors (e.g., PdCl₂) in the presence of triphenylphosphine (PPh₃). A representative procedure involves dissolving PdCl₂(PPh₃)₂ and excess PPh₃ in a solvent like ethanol, followed by reduction with hydrazine or another reducing agent . Characterization includes:

- Elemental Analysis (CHN) : Confirms stoichiometry (e.g., 74.44% elemental carbon ).

- FTIR : Validates ligand coordination via P-Pd bonds .

- Appearance : Yellow-green powder consistency .

Q. What precautions are necessary for handling Tetrakis(triphenylphosphine)palladium(0) in the laboratory?

- Answer : Use nitrile gloves (0.11 mm thickness) with >480 min breakthrough time for immersion and >30 min for splash protection . Work in a fume hood to avoid inhalation, and dispose of contaminated gloves per laboratory safety protocols. The compound is not classified as a carcinogen by IARC, ACGIH, or OSHA, but prolonged exposure should be avoided .

Q. In which catalytic reactions is Tetrakis(triphenylphosphine)palladium(0) commonly employed?

- Answer : It serves as a Pd(0) source for cross-coupling reactions, including:

- Suzuki-Miyaura Coupling : For C-C bond formation between aryl halides and boronic acids .

- Heck Reaction : For alkene arylation .

Example: A Suzuki reaction using 1.5 mol% catalyst achieves 70% yield under ethanol/water at 75°C .

Advanced Research Questions

Q. How does ligand substitution impact the oxidative addition kinetics of Tetrakis(triphenylphosphine)palladium(0) in cross-coupling reactions?

- Answer : The oxidative addition rate of aryl iodides to Pd(PPh₃)₄ is influenced by phosphine ligand dissociation. Ultramicroelectrode studies in toluene show that electron-deficient aryl iodides react faster due to enhanced electrophilicity. Excess PPh₃ can stabilize Pd(0) but may slow oxidative addition by reducing ligand lability .

Q. How can researchers optimize reaction conditions when using Pd(PPh₃)₄ in air-sensitive protocols?

- Answer : Key considerations:

- Solvent Choice : Use degassed ethanol or toluene to prevent Pd(0) oxidation .

- Ligand Ratio : Excess PPh₃ (e.g., 4:1 PPh₃:Pd) stabilizes the catalyst but may require higher temperatures for ligand dissociation .

- Base Selection : Carbonate bases (e.g., Na₂CO₃) in biphasic systems improve efficiency in aqueous/organic mixtures .

Q. How should researchers address contradictions in reported catalytic activity data for Pd(PPh₃)₄?

- Answer : Discrepancies often arise from:

- Impurities : Residual solvents or oxidized Pd species (e.g., PdO) reduce activity. Verify purity via CHN analysis and FTIR .

- Moisture Sensitivity : Hydrolysis of Pd(0) to Pd-OH species in aqueous systems can deactivate the catalyst. Pre-dry solvents and use inert atmospheres .

- Substrate Limitations : Bulky or electron-rich aryl halides may require alternative catalysts (e.g., Pd₂(dba)₃ with bulky ligands) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.